molecular formula C20H32N6O12S2 B1684326 Oxiglutatione CAS No. 27025-41-8

Oxiglutatione

Cat. No.: B1684326
CAS No.: 27025-41-8
M. Wt: 612.6 g/mol
InChI Key: YPZRWBKMTBYPTK-BJDJZHNGSA-N
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Description

Glutathione disulfide is a compound formed by the oxidation of two glutathione molecules. It plays a crucial role in maintaining the redox balance within cells. Glutathione disulfide is the oxidized form of glutathione, which is a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is essential for protecting cells from oxidative damage and maintaining cellular health .

Scientific Research Applications

Glutathione disulfide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

    Disease Research: Glutathione disulfide is studied in relation to various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

Industry:

Mechanism of Action

Target of Action

Oxiglutatione, also known as glutathione disulfide, is a synthetic organic compound . It primarily targets and inhibits the enzyme glutathione reductase . This enzyme plays a crucial role in maintaining the reduced form of glutathione, an important antioxidant in cells.

Mode of Action

As an inhibitor of glutathione reductase, this compound disrupts the normal function of this enzyme, thereby affecting the balance of reduced and oxidized glutathione within the cell . This interaction can lead to changes in the cellular redox state, potentially influencing various cellular processes.

Biochemical Pathways

This compound is involved in the glutathione metabolism pathway . As the oxidized form of glutathione, it participates in reactions that regulate the levels of reduced and oxidized glutathione, which are critical for maintaining cellular redox homeostasis. Disruption of this balance can affect numerous downstream effects, including cellular responses to oxidative stress.

Pharmacokinetics

It’s known that this compound can be administered viaintravenous or subcutaneous routes . These routes of administration can influence the bioavailability of the compound, but specific details are currently lacking.

Result of Action

The primary result of this compound’s action is the modulation of the cellular redox state through the inhibition of glutathione reductase . This can lead to changes in the cellular response to oxidative stress.

Biochemical Analysis

Biochemical Properties

Oxiglutatione is involved in numerous biochemical reactions, primarily through its role in redox reactions. It interacts with enzymes such as glutathione reductase, which reduces this compound back to its reduced form, glutathione (GSH). This reduction is essential for maintaining the cellular redox state and protecting cells from oxidative damage. This compound also interacts with proteins and other biomolecules, forming mixed disulfides that can modulate protein function and activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a protective role in cells by neutralizing reactive oxygen species (ROS) and preventing oxidative damage. In corneal endothelial cells, this compound helps maintain the intracellular redox state, protecting the integrity and barrier function of these cells . Additionally, this compound supports the regeneration of other antioxidants, such as vitamin C and vitamin E, further enhancing the cell’s antioxidative capacity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It directly interacts with free radicals, neutralizing their harmful effects and protecting cells from oxidative damage. This compound also supports the regeneration of other antioxidants, amplifying the body’s overall antioxidative capacity . Furthermore, it modulates various cellular pathways involved in detoxification processes, promoting cellular health and longevity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its protective activity over extended periods, provided it is stored under appropriate conditions . Prolonged exposure to oxidative stress can lead to the depletion of this compound, reducing its effectiveness in protecting cells from oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the antioxidative defense mechanisms of the body, protecting cells from oxidative damage. At high doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glutathione metabolic pathway. It interacts with enzymes such as glutathione reductase, which reduces this compound back to glutathione, maintaining the cellular redox state . This interaction is crucial for the detoxification of harmful substances and the prevention of oxidative damage in cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins, ensuring its proper localization and accumulation within cells . The distribution of this compound within cells is essential for its protective effects, as it needs to be present in sufficient concentrations to neutralize free radicals and prevent oxidative damage .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is essential for its activity and function, as it needs to be present in specific compartments to exert its protective effects . Targeting signals and post-translational modifications can direct this compound to specific organelles, ensuring its proper distribution within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutathione disulfide can be synthesized through the oxidation of glutathione using various oxidizing agents. One common method involves the use of hydrogen peroxide or diamide as oxidizing agents. The reaction typically takes place in an aqueous solution at a controlled pH to ensure the complete conversion of glutathione to glutathione disulfide .

Industrial Production Methods: In industrial settings, glutathione disulfide is produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors to ensure consistent and efficient production. The reaction conditions are carefully monitored to maintain the desired pH and temperature, ensuring high yield and purity of the final product .

Comparison with Similar Compounds

    Cystine: The oxidized form of cysteine, which also forms disulfide bonds.

    Coenzyme A Disulfide: A disulfide formed from coenzyme A.

    Dehydroascorbic Acid: The oxidized form of ascorbic acid (vitamin C).

Uniqueness: Glutathione disulfide is unique due to its specific role in maintaining cellular redox balance and its involvement in various biological processes. Its ability to revert to glutathione through enzymatic reduction makes it a critical component of the cellular antioxidant defense system .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZRWBKMTBYPTK-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048972
Record name Oxiglutatione
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Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Glutathione disulfide
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Record name Oxidized glutathione
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CAS No.

27025-41-8
Record name Oxidized glutathione
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Record name Bi(glutathion-S-yl)
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Record name OXIGLUTATIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main function of Oxiglutatione (also known as Glutathione disulfide or GSSG) in biological systems?

A1: this compound [, ] is the oxidized form of glutathione (GSH), a crucial antioxidant found in cells. It is reduced back to GSH by the enzyme glutathione reductase. Together, GSSG and GSH are vital for numerous redox reactions, including detoxifying harmful substances and free radicals, and protecting red blood cells from oxidative damage [].

Q2: How does this compound contribute to protecting the eyes?

A2: Studies suggest that when administered in an eye irrigation solution, this compound can benefit the intracellular redox balance of glutathione in the cornea []. This protection helps maintain the integrity and barrier function of corneal endothelial cells [].

Q3: Has this compound been investigated as a potential treatment option for COVID-19?

A3: Research has explored repurposing existing FDA-approved drugs for treating COVID-19. Virtual screening studies suggest that this compound demonstrates a strong binding affinity for the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication []. This finding highlights its potential as a therapeutic agent against COVID-19, although further research is needed to confirm its efficacy and safety in clinical settings [].

Q4: What is the role of this compound in plants, particularly in response to herbicide stress?

A4: Research on foxtail millet (Setaria italica) suggests that this compound plays a role in the plant's response to atrazine, a common herbicide []. Atrazine-resistant varieties of millet exhibited significant changes in this compound levels upon exposure to the herbicide. This suggests that glutathione metabolism, including the this compound/GSH redox couple, is involved in the plant's defense mechanism against atrazine stress [].

Q5: Are there any ongoing efforts to develop specific formulations or delivery systems for this compound?

A5: Research on developing improved delivery systems for this compound is ongoing. One patent describes a multi-compartment ocular irrigation solution bag designed to deliver this compound and other beneficial compounds directly to the eye []. This innovative approach aims to enhance the stability and bioavailability of this compound, allowing for more effective treatment of ocular conditions [].

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